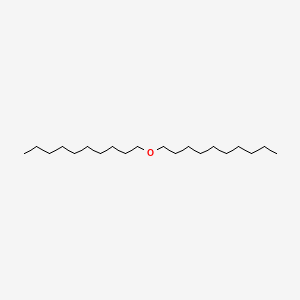
ジフェンゾコートメチル硫酸塩
概要
説明
Difenzoquat is a herbicide used for the control of wild oats.
Difenzoquat metilsulfate is used as herbicide for wild oat control.
科学的研究の応用
野生オーツ麦防除のための除草剤
ジフェンゾコートメチル硫酸塩は、主に野生オーツ麦を駆除するための除草剤として使用されます . これは、作物が発芽した後に使用されるため、後処理として適用されます .
さまざまな作物への適用
この除草剤は、小麦や大麦などの穀物、アルファルファ、トウモロコシ、クローバーの種子作物など、さまざまな作物で使用されています . この幅広い用途により、農業における汎用性の高いツールとなっています .
環境における残留性
ジフェンゾコートメチル硫酸塩は水に非常に溶けやすく、揮発性が低い . 環境条件によっては、環境に永続的に残留する可能性があります , これは、環境中に長期間残留し、標的雑草に作用し続けることを意味します .
生物多様性への中程度の毒性
除草剤として効果的ですが、ジフェンゾコートメチル硫酸塩は、生物多様性に対して中程度の毒性がある傾向があります . これには、経口摂取による哺乳類に対する中程度の毒性レベルが含まれます .
制御された環境チャンバーでの使用
ジフェンゾコートメチル硫酸塩を使用して、制御された環境チャンバーで、野生オーツ麦に対する有効性を調査する研究が行われています . その結果、除草剤の植物毒性は、特定の条件下で有意に高くなることが示されました .
HPLCカラム分離における役割
ジフェンゾコートメチル硫酸塩は、化合物を分離するために、高速液体クロマトグラフィー(HPLC)で使用されています . これは、分析化学におけるその潜在的な用途を示しています .
哺乳類に対する中程度の毒性
生物多様性への影響に加えて、ジフェンゾコートメチル硫酸塩は、経口摂取による哺乳類にも中程度の毒性があります . これは、安全と取り扱いに関する重要な考慮事項です .
適用時の時間帯の影響
実験により、ジフェンゾコートメチル硫酸塩の有効性は、適用時の時間帯の影響を受ける可能性があることが示されています . これは、戦略的な適用時期により、その除草効果を最適化できることを示唆しています .
作用機序
Target of Action
Difenzoquat metilsulfate is a pyrazole herbicide . Its primary target is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .
Mode of Action
Difenzoquat metilsulfate acts as a cholinesterase inhibitor . By suppressing the action of AChE, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter . This accumulation disrupts normal nerve function, which can lead to a variety of physiological effects .
Biochemical Pathways
The inhibition of AChE by difenzoquat metilsulfate affects various biochemical pathways. Primarily, it disrupts the cholinergic pathway, which is responsible for transmitting signals in the nervous system . This disruption can lead to a variety of downstream effects, including altered nerve function and potential toxicity .
Pharmacokinetics
The pharmacokinetics of difenzoquat metilsulfate involve its absorption, distribution, metabolism, and excretion (ADME). It is highly soluble in water , which facilitates its absorption and distribution in the body. It is metabolized by various enzymes, including those in the liver . The compound is excreted unchanged in the urine and feces .
Result of Action
The primary molecular effect of difenzoquat metilsulfate is the inhibition of AChE, leading to an accumulation of acetylcholine . This accumulation disrupts normal nerve function, which can lead to a variety of cellular effects, including potential toxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of difenzoquat metilsulfate. It is highly soluble in water and has a low volatility . It can be environmentally persistent depending on local conditions . It tends to be moderately toxic to biodiversity . Its action can also be influenced by factors such as temperature, pH, and the presence of other substances .
生化学分析
Biochemical Properties
Difenzoquat Metilsulfate is highly soluble in water and has a low volatility
Cellular Effects
It is known to be moderately toxic to biodiversity and mammals via the oral route . It is also more toxic to aquatic species .
Molecular Mechanism
It is known to act via the rapid destruction of cell membranes
Temporal Effects in Laboratory Settings
Difenzoquat Metilsulfate can be environmentally persistent depending on local conditions
Metabolic Pathways
It is known that paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates . PON1 can inactivate some organophosphates through hydrolysis .
特性
IUPAC Name |
1,2-dimethyl-3,5-diphenylpyrazol-1-ium;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N2.CH4O4S/c1-18-16(14-9-5-3-6-10-14)13-17(19(18)2)15-11-7-4-8-12-15;1-5-6(2,3)4/h3-13H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEMNBNCQVQXMO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=[N+]1C)C2=CC=CC=C2)C3=CC=CC=C3.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024048 | |
| Record name | Difenzoquat metilsulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to pale yellow odorless solid; [Reference #1] Colorless solid; [Aldrich MSDS] | |
| Record name | Difenzoquat methyl sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9441 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
43222-48-6 | |
| Record name | Difenzoquat methyl sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43222-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Difenzoquat metilsulfate [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043222486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difenzoquat metilsulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dimethyl-3,5-diphenylpyrazolium methylsulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIFENZOQUAT METILSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y5I03RK7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

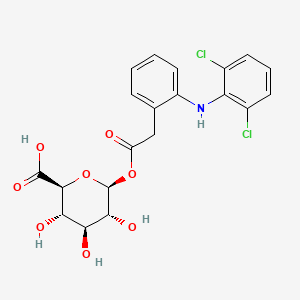

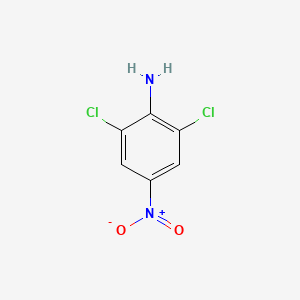
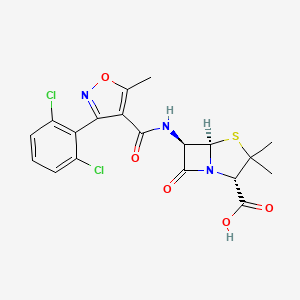
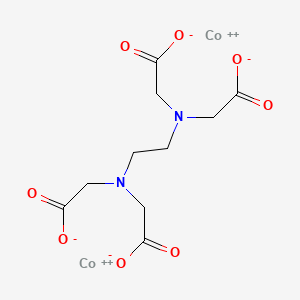

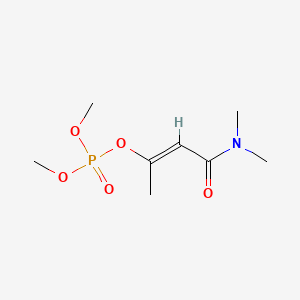


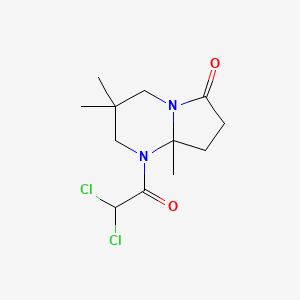

![2-[2-(2-decanoyloxyethoxy)ethoxy]ethyl decanoate](/img/structure/B1670495.png)
